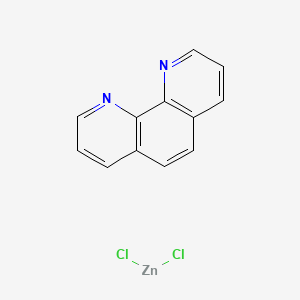

Dichloro(1,10-phenanthroline)zinc

描述

Significance of 1,10-Phenanthroline (B135089) in Contemporary Coordination Chemistry

1,10-Phenanthroline (phen) stands as a cornerstone ligand in modern coordination chemistry, prized for its robust and versatile nature. researchgate.net As a heterocyclic organic compound, its rigid, planar structure and the presence of two nitrogen atoms in a bidentate arrangement make it an exceptional chelating agent for a wide variety of metal ions. rsc.orgchemicalbook.com This ability to form stable complexes is fundamental to its widespread use across numerous chemical disciplines. researchgate.net The molecular formula of 1,10-phenanthroline is C₁₂H₈N₂, and it is a white solid soluble in organic solvents. chemicalbook.com

The significance of 1,10-phenanthroline extends to several key areas of research and application:

Catalysis: Phenanthroline-based ligands are instrumental in homogeneous catalysis, where their complexes with transition metals act as efficient catalysts for various organic transformations. rsc.org

Materials Science: In the field of materials science, 1,10-phenanthroline is a crucial component in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials, which have promising applications in gas adsorption, separation, and catalysis. chemicalbook.com Its derivatives have also been utilized in the development of organic light-emitting diodes (OLEDs). mdpi.com

Bioinorganic Chemistry: The interaction of phenanthroline complexes with biological macromolecules, particularly DNA, is an area of intense investigation. chim.it Certain metal-phenanthroline complexes can bind to and even cleave DNA, making them valuable tools for footprinting studies and as potential therapeutic agents. chim.it For instance, 1,10-phenanthroline is a known inhibitor of metallopeptidases, particularly zinc-containing enzymes. ijisrt.com

Analytical Chemistry: The formation of intensely colored complexes with specific metal ions, such as the deep red complex with iron(II), allows for the sensitive photometric determination of these ions. chemicalbook.com

Supramolecular Chemistry: The rigid structure of phenanthroline makes it an excellent building block for the construction of complex supramolecular architectures, including rotaxanes and catenanes. chemrj.org

The ease with which the phenanthroline scaffold can be functionalized at its various positions allows for the fine-tuning of the electronic and steric properties of the resulting ligands, leading to complexes with tailored reactivity and functionality. chemrj.org

Overview of Zinc(II) Complexes with Bidentate Nitrogen Donor Ligands

Zinc(II) complexes featuring bidentate nitrogen donor ligands, such as 1,10-phenanthroline and 2,2'-bipyridine (B1663995), represent a significant and extensively studied class of coordination compounds. mdpi.commdpi.com The Zn(II) ion, with its d¹⁰ electron configuration, lacks redox activity under physiological conditions and exhibits flexible coordination geometry, although tetrahedral and octahedral arrangements are common. mdpi.comnih.gov This versatility, combined with the strong chelating ability of bidentate nitrogen ligands, gives rise to a rich and diverse coordination chemistry. mdpi.com

These complexes are typically synthesized by reacting a zinc(II) salt, such as zinc chloride or zinc acetate (B1210297), with the bidentate ligand in a suitable solvent. mdpi.comnih.gov The resulting complexes often exhibit high stability. mdpi.com For example, the reaction of zinc(II) chloride with 1,10-phenanthroline yields the stable complex Dichloro(1,10-phenanthroline)zinc. mdpi.com

The applications of Zinc(II) complexes with bidentate nitrogen donor ligands are varied and of considerable interest:

Catalysis: These complexes have shown promise as catalysts in various organic reactions, including the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. mdpi.com They have also been employed as catalysts in asymmetric aldol (B89426) reactions. rsc.org

Biological Activity: A significant area of research focuses on the potential of these complexes as therapeutic agents. Many have been investigated for their anticancer properties, with their mechanism of action often attributed to their ability to interact with DNA. mdpi.comnih.gov The planar phenanthroline or bipyridine ligand can intercalate between the base pairs of DNA, while the zinc center can coordinate to the phosphate (B84403) backbone or other biological molecules. mdpi.com

Luminescent Materials: Some zinc(II) complexes with bidentate nitrogen ligands exhibit interesting photophysical properties, including luminescence, which can be harnessed for applications in sensing and optical devices. mdpi.com

The coordination environment around the zinc(II) center in these complexes is typically a distorted tetrahedron, with the two nitrogen atoms of the bidentate ligand and two other ligands (e.g., chloride ions) occupying the coordination sites. nih.govresearchgate.net

Historical Context and Evolution of Research on this compound Complexes

The study of this compound, [Zn(phen)Cl₂], has a history that reflects the broader advancements in coordination chemistry and crystallographic techniques. One of the seminal studies on this complex was published in 1966 by Reimann, Block, and Perloff, who determined its crystal and molecular structure using three-dimensional X-ray diffraction data. acs.orgacs.org Their work provided a foundational understanding of the coordination geometry and solid-state arrangement of this compound.

The 1966 study revealed that crystals of this compound are monoclinic, with four molecules per unit cell. acs.org The coordination around the zinc atom was found to be a distorted tetrahedron, with the two nitrogen atoms of the 1,10-phenanthroline ligand and two chlorine atoms bonded to the zinc center. acs.org A key finding was that the 1,10-phenanthroline molecule itself is essentially planar, with the zinc atom slightly displaced from this plane. acs.org The two chlorine atoms were found to be nearly equidistant from the zinc atom. acs.org

Since this early structural characterization, research on this compound and related complexes has evolved to explore their reactivity and potential applications. For instance, studies have investigated the effects of this complex on biological systems, such as its ability to inhibit nucleic acid synthesis. nih.gov The fundamental structural knowledge provided by the early crystallographic work has been crucial for interpreting the results of these more recent functional studies.

The continued interest in this and similar zinc complexes is driven by the quest for new materials with specific catalytic, biological, or photophysical properties. mdpi.commdpi.com The foundational understanding of the structure of this compound continues to inform the design and synthesis of new, more complex zinc-phenanthroline derivatives for a range of applications.

Data Tables

Table 1: Crystallographic Data for this compound (1966 Study)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.73 |

| b (Å) | 15.67 |

| c (Å) | 7.97 |

| β (°) | 101° 5' |

| Molecules per Unit Cell | 4 |

| Source: Reimann, Block, and Perloff, 1966 acs.org |

Table 2: Selected Properties of 1,10-Phenanthroline

| Property | Value |

| Chemical Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 117-119 °C |

| Source: Sigma-Aldrich, PubChem chemicalbook.comsigmaaldrich.com |

Structure

2D Structure

属性

分子式 |

C12H8Cl2N2Zn |

|---|---|

分子量 |

316.5 g/mol |

IUPAC 名称 |

dichlorozinc;1,10-phenanthroline |

InChI |

InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |

InChI 键 |

CXONNWOFFVKDLI-UHFFFAOYSA-L |

规范 SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Zn]Cl |

产品来源 |

United States |

Synthetic Methodologies for Dichloro 1,10 Phenanthroline Zinc and Precursors

General Synthetic Routes for Zinc(II) 1,10-Phenanthroline (B135089) Complexes

The formation of zinc(II) 1,10-phenanthroline complexes is a fundamental process in coordination chemistry, typically involving the direct reaction of a zinc(II) salt with 1,10-phenanthroline or its derivatives in a suitable solvent. ijisrt.comacs.org These complexes are significant due to their roles in biological systems, catalysis, and supramolecular chemistry. ijisrt.com The 1,10-phenanthroline ligand acts as a classic bidentate ligand, coordinating to the zinc ion through its two nitrogen atoms. ijisrt.comacs.org

The stoichiometry of the resulting complex, such as [Zn(phen)]²⁺, [Zn(phen)₂]²⁺, or [Zn(phen)₃]²⁺, can be controlled by the molar ratio of the reactants and the reaction conditions. ijisrt.com For instance, electrochemical studies have determined the stepwise formation constants for these complexes in aqueous solutions. ijisrt.com Syntheses are often carried out at room temperature or with heating in solvents like methanol (B129727), ethanol (B145695), or dimethylformamide. researchgate.netajol.infotu-clausthal.de In one example, a mixed-ligand zinc(II) complex was prepared by reacting zinc chloride, a primary ligand, and 1,10-phenanthroline under basic conditions in dimethylformamide. ajol.info Another approach involves dissolving 1,10-phenanthroline and a zinc(II) salt (e.g., zinc nitrate) in a water-methanol mixture, leading to the crystallization of the complex upon slow evaporation. tu-clausthal.de The coordination environment of the zinc(II) ion in these complexes is typically tetrahedral or octahedral. tu-clausthal.deacs.org

Specific Synthetic Approaches to Dichloro(1,10-phenanthroline)zinc

The synthesis of the specific complex, this compound, [Zn(phen)Cl₂], can be achieved through several targeted methods.

The most straightforward method for preparing this compound is the direct reaction between zinc chloride (ZnCl₂) and 1,10-phenanthroline. This protocol involves combining solutions of the two reactants, often in a solvent like ethanol or methanol. In a typical laboratory preparation, an ethanolic solution of 1,10-phenanthroline is added to an aqueous solution of zinc chloride. dergipark.org.tr The resulting complex precipitates from the solution and can be isolated by filtration. The crystal and molecular structure of the compound formed by this type of reaction has been confirmed through X-ray crystallography. acs.org

The table below summarizes and compares different synthetic routes for 2,9-dichloro-1,10-phenanthroline (B1330746).

| Starting Material | Key Reagents | Solvent(s) | Overall Yield | Reference |

| 1,10-Phenanthroline | 1,3-Dibromopropane, K₃[Fe(CN)₆], PCl₅, POCl₃ | Chlorobenzene | 67% | tandfonline.com |

| 1,10-Phenanthroline Hydrate | Methyl p-toluenesulfonate, NaOH, K₃[Fe(CN)₆], POCl₃ | Acetonitrile, Water | High Yield | tandfonline.com |

| N,N'-annelated phenanthrolinedione | PCl₅, POCl₃ | - | 88% (final step) | tandfonline.com |

| 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | PCl₅, POCl₃ | - | 94% (final step) | chemicalbook.com |

This table provides a comparative overview of optimized synthetic pathways for a key precursor ligand.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a rapid and efficient method for synthesizing coordination compounds, including [Zn(phen)Cl₂]. nih.govdntb.gov.ua This technique utilizes the physical and chemical effects of acoustic cavitation to enhance reaction rates and produce nanomaterials. researchgate.net

In a typical sonochemical synthesis of [Zn(phen)Cl₂] nanoparticles, solutions of zinc chloride and 1,10-phenanthroline are mixed and subjected to high-intensity ultrasonic irradiation. nih.gov This method is noted for being fast and allowing for precise control over synthesis parameters. researchgate.net The resulting nanoparticles are characterized by scanning electron microscopy (SEM) and X-ray powder diffraction (XRPD). nih.gov The use of ultrasound can lead to deagglomeration of particles, increasing the surface area of the material. researchgate.net The single-crystal X-ray data confirm that the Zn²⁺ ion is four-coordinated in the resulting [Zn(phen)Cl₂] compound. nih.gov

Purification and Isolation Techniques for Crystalline Products

The final step in the synthesis of this compound and related crystalline products is purification and isolation. The goal is to obtain a product of high purity, often in a crystalline form suitable for characterization techniques like X-ray crystallography.

A common and effective method for purification is recrystallization. For instance, crude 2,9-dichloro-1,10-phenanthroline can be recrystallized from methanol to yield a pure yellow solid. tandfonline.com Other techniques involve dissolving the crude product in a solvent like chloroform, filtering out any insoluble materials, and then evaporating the solvent to obtain the purified compound. tandfonline.com

For coordination complexes, slow evaporation of the solvent from the reaction mixture is a widely used technique to grow single crystals. tu-clausthal.de In one reported synthesis of a tris(1,10-phenanthroline)zinc(II) complex, high-quality, colorless, block-shaped crystals suitable for X-ray analysis were obtained after five days by slow evaporation of a water-methanol solution under ambient conditions. tu-clausthal.de The phase purity of the final crystalline product can be confirmed by powder X-ray diffraction and Rietveld analysis. tu-clausthal.de In some cases, purification can be achieved by simple washing of the precipitate with appropriate solvents, such as water, followed by drying under vacuum. mdpi.com

Structural Elucidation and Crystallographic Analysis of Dichloro 1,10 Phenanthroline Zinc

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has provided a detailed atomic-level picture of the molecular structure of Dichloro(1,10-phenanthroline)zinc.

Crystals of this compound have been identified as belonging to the monoclinic crystal system. researchgate.netresearchgate.net The space group was determined to be P2₁/n, with four molecules per unit cell. researchgate.net This space group indicates a centrosymmetric arrangement of the molecules within the crystal lattice.

The dimensions of the unit cell for this compound have been reported as follows:

a = 9.73 Å

b = 15.67 Å

c = 7.97 Å

β = 101°5′ researchgate.net

These parameters define the fundamental repeating unit of the crystal structure. The packing of the molecules within this unit cell is influenced by various intermolecular forces, leading to an ordered three-dimensional array.

Table 1: Unit Cell Parameters for this compound Interactive data table

| Parameter | Value |

|---|---|

| a (Å) | 9.73 |

| b (Å) | 15.67 |

| c (Å) | 7.97 |

| β (°) | 101.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

The zinc(II) ion in the complex is four-coordinate, bonded to the two nitrogen atoms of the bidentate 1,10-phenanthroline (B135089) ligand and two chloride ions. researchgate.netresearchgate.net The resulting coordination geometry around the zinc center is a distorted tetrahedron. researchgate.net This geometry is common for Zn(II) complexes with a d¹⁰ electron configuration, where there are no crystal field stabilization effects to favor other geometries.

The precise measurements of bond lengths and angles provide insight into the nature of the coordination environment. In related dichlorido(phenanthroline)zinc complexes, the Zn-Cl and Zn-N bond lengths are within expected ranges. researchgate.net For instance, in a similar complex, Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κN,N′)zinc(II), the Zn-Cl bond length is approximately 2.2186 Å and the Zn-N bond length is around 2.083 Å. researchgate.net The coordination angles deviate from the ideal tetrahedral angle of 109.5°, confirming the distorted nature of the geometry. researchgate.net The bite angle of the phenanthroline ligand, the N-Zn-N angle, is acute, which is a characteristic feature of chelation by this ligand.

The 1,10-phenanthroline ligand is an aromatic, rigid system that is largely planar. Upon coordination to the zinc(II) center, it generally maintains its planarity. tandfonline.com However, minor distortions from ideal planarity can occur due to steric interactions within the crystal packing. Studies on related complexes have shown that while some bidentate nitrogen ligands can lose planarity upon complexation due to steric congestion, 1,10-phenanthroline tends to remain coplanar. tandfonline.com

Supramolecular Interactions in Solid-State Architectures

Significance of π-π Stacking Interactions

The planar nature of the 1,10-phenanthroline ligand in this compound suggests the potential for π-π stacking interactions between adjacent molecules. acs.org While the original study does not explicitly detail these interactions, they are a common feature in the crystal structures of metal complexes containing aromatic ligands like phenanthroline. acs.orgtu-clausthal.demdpi.com These interactions arise from the electrostatic attraction between the electron-rich π systems of the aromatic rings and are crucial in dictating the packing of the molecules in the solid state. In similar structures, such as tris(1,10-phenanthroline)zinc(II) complexes, π-π stacking is a dominant force in the formation of the supramolecular assembly. tu-clausthal.de The offset or parallel displaced arrangement of the phenanthroline ligands in adjacent complex molecules is a typical manifestation of these interactions. tu-clausthal.de

Formation of Multidimensional Supramolecular Networks

The combination of the coordination geometry of the [ZnCl₂(phen)] molecules and the potential for intermolecular forces like hydrogen bonding and π-π stacking can lead to the formation of a multidimensional supramolecular network. Although the 1966 study on this compound does not describe such a network in detail, the principles of supramolecular chemistry suggest that the individual complex units are not isolated in the crystal but are organized into a larger, well-defined architecture. acs.orgtu-clausthal.de In related zinc-phenanthroline systems, these non-covalent interactions link the individual complex molecules into one-, two-, or even three-dimensional structures. nih.govtu-clausthal.de For example, bridging ligands or extensive hydrogen bonding and π-π stacking can create layered or channel-like structures. tu-clausthal.de The specific nature of the supramolecular network in this compound would be dependent on the precise arrangement and interplay of these intermolecular forces.

Spectroscopic Characterization of Dichloro 1,10 Phenanthroline Zinc

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and structure of molecules. In the context of dichloro(1,10-phenanthroline)zinc, these methods reveal characteristic vibrations of the 1,10-phenanthroline (B135089) ligand and the zinc-chloride and zinc-nitrogen bonds.

The coordination of 1,10-phenanthroline to the zinc(II) ion induces noticeable shifts in its vibrational frequencies. For instance, a band observed at 1516 cm⁻¹ with a shoulder at 1496 cm⁻¹ is characteristic of coordinated phenanthroline. researchgate.net The IR spectra of related zinc complexes show that upon coordination, the C=N stretching vibration of the phenanthroline ligand shifts to a lower frequency, indicating the involvement of the imine nitrogen in bonding to the metal ion. ijsr.net

In a study of zinc chloride complexes, IR spectroscopy was used to observe the coordination of tetrahydrofuran (B95107) (THF). Neat THF exhibits C-O stretching bands at approximately 1067 cm⁻¹ and 908 cm⁻¹, which shift to lower wavenumbers upon coordination to the zinc center, indicating a weakening of the C-O bond. acs.org While not directly studying this compound, this illustrates how IR can detect ligand coordination.

Raman spectroscopy provides complementary information. A satisfactory agreement between experimental and calculated Raman intensities for 1,10-phenanthroline has been achieved using density functional theory (DFT), aiding in the complete assignment of its vibrational spectra. acs.org For zinc chloride solutions, Raman spectra have been used to identify different zinc-chloro species, such as the dimer [Zn₂Cl₆]²⁻. researchgate.net

Table 1: Selected Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | **Frequency (cm⁻¹) ** | Compound | Spectroscopic Technique | Reference |

| Coordinated Phenanthroline | 1516 (with shoulder at 1496) | [Mg(1,10-phenanthroline)₃(NO₃)₂]·9H₂O | IR | researchgate.net |

| C=N Stretch (Ligand) | 1620 | 1,10-phenanthroline | IR | ijsr.net |

| C=N Stretch (Complex) | 1602-1593 | Mixed ligand Co(II) complex | IR | ijsr.net |

| M-N Stretch | 644-636 | Mixed ligand Co(II) complex | IR | ijsr.net |

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions associated with the 1,10-phenanthroline ligand.

The free 1,10-phenanthroline ligand exhibits intense absorption bands in the UV region, typically assigned to π → π* and n → π* transitions. ijsr.netresearchgate.net For instance, bands at 236 nm, 261 nm, and 341 nm are attributed to π → π* (C=C) and n → π* (C=N) transitions. researchgate.net Another source reports bands at 202 nm, 228 nm (π→ π), and 264 nm (n→π). ijsr.net The absorption spectrum of phenanthroline in a neutral aqueous solution shows peaks at 227 nm and 263 nm. researchgate.net

Upon complexation with zinc, these bands can shift, and new charge-transfer bands may appear. In a zinc-phenanthroline complex, absorption maxima were observed at 225 nm, 270 nm, and 292 nm, with a shoulder in the 300-350 nm region. researchgate.net The stability of zinc(II) complexes under physiological conditions has been monitored using UV-Vis spectroscopy, showing no obvious changes over 72 hours, indicating the stability of the complexes. nih.gov The reported UV absorbance for zinc chloride is at a much shorter wavelength, λmax 197.6 nm. researchgate.net

Table 2: UV-Visible Absorption Maxima for 1,10-Phenanthroline and its Zinc Complexes

| Compound | λmax (nm) | Solvent/Medium | Assignment | Reference |

| 1,10-Phenanthroline | 227, 263 | Neutral aqueous solution | - | researchgate.net |

| 1,10-Phenanthroline | 236, 261, 341 | - | π → π* (C=C), n → π* (C=N) | researchgate.net |

| 1,10-Phenanthroline | 202, 228, 264 | - | π → π, n → π | ijsr.net |

| monoZn-phenanthroline complex | 225, 270, 292 | Neutral aqueous solution | - | researchgate.net |

| diZn-phenanthroline complex | 227, 271 | Neutral aqueous solution | - | researchgate.net |

| Zinc Chloride | 197.6 | - | Charge Transfer | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR are most commonly employed to study the phenanthroline ligand.

The ¹H NMR spectrum of the 1,10-phenanthroline ligand shows characteristic signals for its aromatic protons. researchgate.net Upon coordination to a zinc ion, the chemical shifts of these protons are sensitive to the metal ion and the solvent. researchgate.net Generally, a downfield shift of the proton signals is observed upon complexation, which is indicative of the coordination of the phenanthroline to the zinc center. researchgate.net The chemical shifts of the protons on the heteroaromatic rings of 1,10-phenanthroline are sensitive to coordination with Zn²⁺ ions. researchgate.net

For example, in a study of zinc(II) and cadmium(II) acetate (B1210297) complexes with 1,10-phenanthroline, the proton signals of the phenanthroline ligand were observed to shift to a weak field upon complexation. researchgate.net The ¹H NMR spectra of [Zn(phen)]²⁺ have been shown to vary less with concentration compared to the free ligand, suggesting a lower tendency for self-association of the complex. rsc.org

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for 1,10-Phenanthroline and a Related Zinc Complex

| Compound | Proton | Chemical Shift (ppm) | Solvent | Reference |

| 1,10-Phenanthroline | Aromatic Protons | 7.70, 7.80, 8.30, 9.50 | - | researchgate.net |

| [Zn(phen)]²⁺ | - | Varies less with concentration than free ligand | Aqueous solution | rsc.org |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas.

While specific mass spectrometry data for this compound is not detailed in the provided search results, the technique is crucial for confirming the identity of newly synthesized coordination complexes. For related metal-phenanthroline complexes, mass spectrometry has been used to identify the molecular ion peak, confirming the formation of the desired complex. For instance, in the LDI mass spectrum of a magnesium-phenanthroline complex, a fragment corresponding to [Mg(phen)₃(NO₃)]⁺ was observed. researchgate.net High-resolution mass spectrometry is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov This technique is invaluable for the characterization of novel metal complexes. researchgate.net

Luminescence Spectroscopy and Photophysical Properties

The photophysical properties of this compound are primarily dictated by the 1,10-phenanthroline ligand, which is known to be luminescent.

The free 1,10-phenanthroline ligand exhibits fluorescence at room temperature. rsc.org The coordination of zinc(II) can significantly influence the luminescent properties of the phenanthroline ligand. researchgate.net The geometry of the zinc complex, including the coordination number and the presence of other ligands, can affect the photophysical properties. nih.gov For instance, the luminescent emissions of zinc halide complexes with 1,10-phenanthroline have been measured in various solvents. researchgate.net

In some zinc(II) complexes with phenanthroline derivatives, the emission spectra show redshifted bands upon changes in substituent groups on the ligand. nih.gov The photoluminescence lifetimes and quantum yields of related platinum(II) complexes with phenanthroline derivatives have been shown to increase significantly when moving from solutions at room temperature to frozen matrices at 77 K. mdpi.com A zinc complex with a phenanthroline derivative, 2-phenylimidazo[4,5-f]-(1,10)-phenanthroline, was found to be a blue-emitting material with a maximum emission wavelength at 490 nm. scite.ai

Table 4: Luminescence Properties of a Related Zinc-Phenanthroline Derivative Complex

| Compound | Maximum Emission Wavelength (nm) | Emission Color | Reference |

| 2-phenylimidazo[4,5-f]-(1,10)-phenanthroline zinc complex | 490 | Blue | scite.ai |

Theoretical and Computational Investigations of Dichloro 1,10 Phenanthroline Zinc

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of metal complexes, offering a balance between computational cost and accuracy.

DFT calculations are instrumental in determining the ground-state geometry of dichloro(1,10-phenanthroline)zinc. Through geometry optimization, the most stable arrangement of atoms in the molecule is identified, providing key information on bond lengths, bond angles, and dihedral angles. For instance, in related zinc(II) complexes with 1,10-phenanthroline (B135089), the zinc atom typically adopts a tetrahedral or distorted octahedral coordination geometry. In the case of a similar complex, tris(1,10-phenanthroline)zinc(II), detailed bond lengths and angles have been computationally determined and are presented in Table 1 for comparative purposes. The optimized geometry from DFT calculations serves as the foundation for further analysis of the electronic structure, which describes the distribution of electrons within the molecule and is crucial for understanding its reactivity and spectroscopic properties.

Table 1: Selected Optimized Geometrical Parameters for a Related Zinc-Phenanthroline Complex Note: The following data is for tris(1,10-phenanthroline)zinc(II) and is provided as an illustrative example of typical bond lengths and angles in such coordination complexes.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Zn-N | 2.15 - 2.20 |

| C-N | 1.33 - 1.37 |

| C-C (phenanthroline) | 1.36 - 1.44 |

| N-Zn-N (chelate) | ~78 |

| N-Zn-N (inter-ligand) | 90 - 120 |

This table is illustrative and based on typical values for zinc-phenanthroline complexes. Specific values for this compound would require a dedicated computational study.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For 1,10-phenanthroline and its metal complexes, the HOMO is typically localized on the phenanthroline ligand and has π-character, while the LUMO is also often centered on the ligand's π*-system. Upon coordination to a metal ion like zinc(II), the energies of these orbitals are perturbed. The HOMO-LUMO gap in such complexes is a key factor in determining their potential applications in areas like photocatalysis and optoelectronics. Theoretical studies on 1,10-phenanthroline have shown that the nature of the solvent can also influence the HOMO-LUMO gap. ijsrp.org The ability to donate an electron is associated with the HOMO, while the ability to accept an electron is related to the LUMO. ijsrp.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. semanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap Note: This table presents hypothetical but representative values for a zinc-phenanthroline complex based on general principles of such systems.

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -6.0 |

| HOMO-LUMO Gap | 4.5 |

These values are illustrative. The precise energies and gap for this compound would need to be determined through specific DFT calculations.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. The chemical shifts of the protons on the 1,10-phenanthroline ligand are sensitive to the coordination with the zinc(II) ion. researchgate.net

Similarly, the vibrational frequencies of the complex can be computed and compared with experimental Infrared (IR) and Raman spectra. A complete assignment of the vibrational spectra of 1,10-phenanthroline has been achieved with the aid of DFT calculations. acs.org This allows for the identification of characteristic vibrational modes associated with the phenanthroline ligand and the zinc-ligand bonds.

Table 3: Predicted Spectroscopic Data (Illustrative) Note: The following data is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) | 7.5 - 9.5 (protons on phenanthroline) |

| ¹³C NMR Chemical Shift (δ, ppm) | 120 - 155 (carbons of phenanthroline) |

| Vibrational Frequency (cm⁻¹) | ~1600 (C=N stretch), ~1450 (C=C stretch) |

These are representative values. Accurate predictions for this compound require specific computational modeling.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited states of molecules. researchgate.net It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions and their corresponding oscillator strengths. uci.eduresearchgate.net

For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, distinguishing between ligand-centered (π→π) transitions within the phenanthroline moiety and potential charge-transfer transitions. Studies on similar zinc-phenanthroline complexes have shown that the absorption bands in the UV region are typically dominated by π→π transitions of the phenanthroline ligand. dergipark.org.tr The calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands.

Table 4: Illustrative TD-DFT Calculated Electronic Transitions Note: This table presents hypothetical but representative TD-DFT results for a zinc-phenanthroline complex.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.8 | 326 | 0.25 |

| S₀ → S₂ | 4.2 | 295 | 0.18 |

| S₀ → S₃ | 4.5 | 275 | 0.40 |

These values are for illustrative purposes. Specific TD-DFT calculations are needed for this compound to obtain accurate data.

Computational Modeling of Supramolecular Assembly and Noncovalent Interactions

Computational modeling is a vital tool for understanding the formation of supramolecular assemblies, where molecules are held together by noncovalent interactions. In the solid state, this compound molecules can self-assemble into larger architectures through interactions such as π-π stacking between the aromatic phenanthroline ligands of adjacent molecules and weaker C-H···Cl hydrogen bonds.

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these weak interactions. Hirshfeld surface analysis is another powerful computational tool that can map the intermolecular contacts and provide a fingerprint of the supramolecular interactions. tu-clausthal.de For instance, in the supramolecular structure of tris(1,10-phenanthroline)zinc(II), π-π stacking and C-H···π interactions play a crucial role in the crystal packing. tu-clausthal.de

Coordination Chemistry Principles of Dichloro 1,10 Phenanthroline Zinc

Coordination Modes and Denticity of 1,10-Phenanthroline (B135089) in Zinc(II) Complexes

1,10-phenanthroline (phen) is a rigid, planar heterocyclic ligand that functions as a classic bidentate chelator in coordination chemistry. Its two nitrogen atoms are ideally positioned to coordinate to a single metal center, forming a stable five-membered chelate ring. In complexes with zinc(II), 1,10-phenanthroline almost invariably coordinates in this bidentate fashion through its two nitrogen donors. dergipark.org.trresearchgate.net The zinc(II) ion, with its filled d-orbitals, does not exhibit ligand field stabilization effects, and its coordination geometry is primarily determined by steric and electrostatic factors.

Electronic Properties and Bonding Characteristics of the Zinc-Ligand Interactions

The zinc(II) ion possesses a closed-shell d¹⁰ electronic configuration. Consequently, the low-energy excited states and the resulting luminescent properties of its complexes are primarily controlled by the electronic nature of the ligands. osti.gov The bonding in Dichloro(1,10-phenanthroline)zinc involves the donation of lone pair electrons from the nitrogen atoms of the phenanthroline ligand and the chloride ions into the vacant sp³ hybrid orbitals of the Zn(II) center. dergipark.org.tr This interaction forms strong sigma (σ) bonds.

Computational studies, such as those using the PM3 method, indicate that the molecular geometry of a Zn-Phen complex is typically tetrahedral. dergipark.org.tr The formation of the Zn-N bonds involves a rearrangement of electrons and a delocalization of charge, leading to a more stable molecule. dergipark.org.tr Because of the d¹⁰ configuration, the electronic transitions observed in UV-Vis spectroscopy are not d-d transitions, which are forbidden, but are rather ligand-centered (LC) π→π* transitions or ligand-to-metal charge transfer (LMCT) bands. osti.govresearchgate.net The coordination of the phenanthroline ligand to the zinc cation can cause a red-shift (a shift to longer wavelengths) in the emission spectra compared to the free ligand. researchgate.net

Table 1: Representative Bond Parameters in Zinc-Phenanthroline Complexes

| Parameter | Typical Value | Description |

|---|---|---|

| Zn-N Bond Length | ~2.06 - 2.08 Å | The distance between the zinc center and the coordinating nitrogen atoms of the phenanthroline ligand. osti.gov |

| Coordination Geometry | Tetrahedral / Distorted Octahedral | The arrangement of ligands around the central zinc ion. dergipark.org.trosti.gov |

Note: Data is compiled from various zinc(II) phenanthroline-derived complexes and may vary for this compound specifically.

Influence of Ancillary Ligands (Chloride) on Metal Center Coordination and Reactivity

Ancillary ligands, such as the two chloride ions in [Zn(phen)Cl₂], play a crucial role in defining the final structure, stability, and reactivity of the complex. Chloride is an intermediate-strength ligand for zinc(II) and can be a biological ligand for zinc in some proteins. ijtsrd.comnih.gov In this compound, the chloride ligands complete the coordination sphere of the metal center.

Comparative Analysis with Other Zinc(II) Polypyridyl Complexes

The coordination chemistry of this compound can be better understood by comparing it with other zinc(II) complexes containing similar polypyridyl ligands, most notably 2,2'-bipyridine (B1663995) (bpy). Both phenanthroline and bipyridine are bidentate N,N'-donors that form five-membered chelate rings with metal ions.

However, key differences exist. Phenanthroline is a more rigid and sterically demanding ligand than bipyridine due to the fused aromatic rings. This rigidity can lead to more defined and stable coordination geometries. The extended π-system of phenanthroline also enhances its ability to participate in π-π stacking interactions, which can influence supramolecular assembly. researchgate.net In contrast, the two pyridine (B92270) rings in bipyridine can rotate relative to each other, allowing for greater conformational flexibility.

Complexes of zinc with substituted phenanthroline or bipyridine ligands have been explored as catalysts. rsc.org For example, the stability of copper(II) complexes with phenanthroline is significantly higher (by about 3 orders of magnitude) than with phenanthroline-mono-N-oxide, highlighting the favorability of the N,N' chelation. mtak.hu While both phenanthroline and bipyridine form stable complexes with Zn(II), the specific electronic and steric properties of the chosen ligand can fine-tune the properties and applications of the resulting complex, from luminescence to catalysis. rsc.orgnih.gov

Stereochemical Considerations and Isomerism in Related Zinc-Phenanthroline Systems

Stereochemistry investigates the three-dimensional arrangement of atoms in molecules. nptel.ac.in In coordination chemistry, this includes concepts like geometric and optical isomerism. ntu.edu.sg For a simple mononuclear complex like this compound with a tetrahedral geometry, stereoisomerism is less common. However, in more complex systems involving multiple phenanthroline ligands or other chiral components, stereochemical considerations become vital.

Reactivity and Mechanistic Investigations of Dichloro 1,10 Phenanthroline Zinc

Ligand Exchange and Substitution Processes

The coordination sphere of dichloro(1,10-phenanthroline)zinc, consisting of a bidentate 1,10-phenanthroline (B135089) ligand and two chloride ions, is subject to various ligand exchange and substitution reactions. The nature of these processes is influenced by the solvent, the presence of competing ligands, and the inherent properties of the zinc(II) center.

Zinc(II) complexes are generally considered kinetically labile, meaning they undergo rapid ligand exchange reactions. This lability is a consequence of the d¹⁰ electronic configuration of the Zn²⁺ ion, which results in no ligand field stabilization energy and flexible coordination geometries. nih.gov The coordination number of zinc(II) can vary, with four-coordinate tetrahedral and six-coordinate octahedral complexes being common. nih.gov this compound features a four-coordinate, distorted tetrahedral geometry.

Ligand substitution in square planar and octahedral complexes often proceeds through associative (A) or dissociative (D) mechanisms, respectively. For tetrahedral complexes like this compound, the distinction can be less clear, and an interchange (I) mechanism, which can have associative or dissociative character, is often invoked. youtube.com In an interchange mechanism, the incoming ligand enters the coordination sphere before the leaving group has fully departed, but a distinct intermediate with an expanded coordination number is not necessarily formed.

The synthesis of mixed-ligand zinc(II) complexes containing 1,10-phenanthroline and other ligands is a practical demonstration of ligand substitution. rsc.org For instance, the reaction of a zinc salt with 1,10-phenanthroline and another ligand in solution leads to the formation of a new complex where the original ligands (e.g., water or other anions) have been substituted. ijtsrd.com The stability of the resulting complex will depend on the relative binding affinities of the competing ligands for the zinc center.

Studies on zinc-containing proteins have shown that 1,10-phenanthroline can effectively compete for and bind to zinc ions, indicating its strong chelating ability. nih.gov This process involves the displacement of ligands originally coordinated to the zinc ion within the protein's active site. The mechanism for such biological ligand exchange processes is thought to involve the formation of ternary complexes as intermediates. nih.gov

The solvent plays a crucial role in ligand substitution reactions. In coordinating solvents, solvent molecules can themselves act as ligands, participating in the substitution process. For example, in an aqueous solution, water molecules can coordinate to the zinc center, and the substitution of a chloride or phenanthroline ligand would involve displacement of these coordinated water molecules. The rate of ligand substitution has been observed to be slower in mixed solvent systems compared to pure water for some cobalt complexes, a phenomenon that may also be relevant to zinc complexes and is attributed to differences in the stability of the outer-sphere complex that precedes the exchange. ajol.info

Table 1: Factors Influencing Ligand Exchange in Zinc(II)-Phenanthroline Complexes

| Factor | Influence on Ligand Exchange |

| Nature of Incoming Ligand | Stronger chelating agents can more readily displace existing ligands. |

| Solvent | Coordinating solvents can participate in the reaction mechanism and affect reaction rates. ajol.info |

| Concentration of Reactants | Higher concentrations of the incoming ligand can favor the forward substitution reaction. |

| Temperature | Generally, higher temperatures increase the rate of ligand exchange. |

Electrochemical Properties and Redox Behavior (for 1,10-phenanthroline derivatives)

The electrochemical properties of this compound are primarily dictated by the redox activity of the 1,10-phenanthroline ligand, as the zinc(II) ion is redox-inactive under typical electrochemical conditions. The rigid, aromatic structure of 1,10-phenanthroline allows it to accept electrons, and its redox potential can be modulated by coordination to a metal ion and by substitution on the phenanthroline ring. rsc.org

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of these complexes. While the direct electrochemical data for this compound is not extensively detailed in the provided search results, the behavior of related 1,10-phenanthroline complexes provides significant insights. For instance, the free 1,10-phenanthroline ligand can be electrochemically oxidized, though at a high potential. nih.gov Upon coordination to a metal, the redox potentials of the ligand are shifted.

In some zinc-phenanthroline complexes, the phenanthroline ligand can undergo reduction. The electrochemical investigation of the complexation of zinc with 1,10-phenanthroline in aqueous solution has shown the formation of stable complexes with 1:1, 1:2, and 1:3 metal-to-ligand ratios. ijisrt.com The stability of these complexes, as determined by electrochemical methods, underscores the strong interaction between zinc and the phenanthroline ligand. ijisrt.com

The introduction of substituents on the 1,10-phenanthroline ring can significantly alter the electrochemical properties. Electron-donating or electron-withdrawing groups on the phenanthroline backbone will respectively make the ligand easier or harder to oxidize or reduce. This tuning of redox potentials is a critical aspect in the design of phenanthroline-based complexes for various applications, including catalysis and sensing.

Table 2: Electrochemical Data for Related Phenanthroline Compounds

| Compound/System | Technique | Key Findings | Reference |

| Zinc with 1,10-Phenanthroline | Differential Pulse Anodic Stripping Voltammetry (DPASV) | Formation of stable 1:1, 1:2, and 1:3 (Zn:phen) complexes in aqueous solution. | ijisrt.com |

| 1,10-Phenanthroline on MWCNT electrode | Cyclic Voltammetry | Oxidation of phenanthroline to 1,10-phenanthroline-5,6-dione. | nih.gov |

It is important to note that the zinc(II) center in these complexes serves to organize the phenanthroline ligands and can influence their electronic properties through polarization, but it does not directly participate in the redox processes observed.

Photochemical Reactivity Pathways

The photochemical reactivity of this compound is centered on the photophysical properties of the 1,10-phenanthroline ligand. Upon absorption of light, the complex can be promoted to an electronically excited state, which can then undergo various de-excitation processes, including luminescence (fluorescence or phosphorescence) or participation in photochemical reactions.

While pristine 1,10-phenanthroline is weakly fluorescent, its coordination to metal ions like zinc(II) can significantly influence its photophysical properties. rsc.org The rigid structure of the ligand and its ability to engage in π-π stacking interactions can lead to the formation of emissive excited states. Theoretical calculations have indicated that the 1,10-phenanthroline ligand plays a crucial role in the luminescence of mixed-ligand zinc(II) coordination polymers. peeref.com

A key photochemical process for zinc-phenanthroline complexes can be photoinduced electron transfer (PET). In a PET process, the excited complex can either donate or accept an electron from a suitable reaction partner. For example, studies on porphyrin-phenanthroline systems with a magnesium(II) center (which, like zinc(II), is redox-inactive) have demonstrated donor-excited photoinduced electron transfer (d-PET) processes. nih.gov In these systems, the dipyrrin (B1230570) subunit acts as an electron donor to the 1,10-phenanthroline acceptor subunit upon photoexcitation. nih.gov

Similarly, zinc porphyrin-fullerene conjugates have been shown to undergo photoinduced electron transfer where the porphyrin acts as a photosensitizer. nih.gov While not directly involving this compound, these studies highlight the potential for zinc-phenanthroline moieties to participate in PET. The excited state of the phenanthroline ligand in this compound could potentially be quenched by an electron donor or acceptor, leading to the formation of a radical ion pair.

The presence of a low-lying excited state has been observed in some zinc complexes with substituted 1,10-phenanthroline ligands. dtic.mil This state was tentatively assigned to a charge-transfer configuration, which is a prerequisite for many photochemical reactions. dtic.mil The decay of this excited state occurs on the microsecond timescale, which is sufficiently long for it to participate in bimolecular reactions. dtic.mil

Table 3: Photochemical Properties of Related Zinc-Phenanthroline Systems

| System | Photochemical Process | Observation | Reference |

| Mg(II)-dipyrrin-phenanthroline complexes | Donor-excited photoinduced electron transfer (d-PET) | Fluorescence quenching and radical species production upon photoexcitation. | nih.gov |

| Zinc complexes with substituted 1,10-phenanthroline | Formation of a low-lying excited state | Emission studies suggest a charge-transfer configuration with a microsecond lifetime. | dtic.mil |

| Mixed-ligand Lead(II) and Zinc(II) coordination polymers with 1,10-phenanthroline | Photoluminescence | The 1,10-phenanthroline ligand is crucial for the observed luminescence. | peeref.com |

Advanced Applications in Materials Science and Sensing

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The incorporation of dichloro(1,10-phenanthroline)zinc units into these frameworks has led to the development of materials with unique properties and functionalities.

The design of MOFs containing zinc-phenanthroline units is guided by several key principles. The rigid and planar nature of the 1,10-phenanthroline (B135089) ligand provides a stable and predictable coordination environment. rsc.orgresearchgate.net The geometry of the resulting framework is influenced by the coordination preferences of the zinc(II) ion, which typically adopts a tetrahedral or octahedral geometry. nih.gov In the case of this compound, the zinc center is coordinated to the two nitrogen atoms of the phenanthroline and two chloride ions, resulting in a distorted tetrahedral geometry. nih.gov

The construction of higher-dimensional MOFs often involves the use of additional linker ligands, such as dicarboxylic acids, which can bridge between the zinc-phenanthroline units to create extended networks. nih.gov The choice of these linkers, including their length and functionality, plays a crucial role in determining the porosity, stability, and ultimately the application of the resulting MOF. nih.govrsc.org For instance, the use of different dicarboxylic acid ligands can regulate the twisting of the MOF's chain structure. nih.gov

MOFs constructed with zinc-phenanthroline units have shown promise in the fields of gas adsorption and selective separation. nih.gov The porous nature of these materials allows for the uptake of gas molecules, while the chemical environment within the pores can be tailored to selectively adsorb certain gases over others. The structural flexibility of some zinc-phenanthroline-based MOFs can also play a role in their gas sorption properties. nih.gov

Although specific studies on gas adsorption using MOFs derived directly from this compound are not extensively detailed in the provided results, the general principles of MOF design suggest their potential in this area. The ability to create frameworks with tunable pore sizes and surface functionalities by selecting appropriate co-ligands makes these materials candidates for applications such as carbon dioxide capture or the separation of hydrocarbons.

Luminescent Materials and Optoelectronics

The inherent luminescent properties of zinc-phenanthroline complexes make them highly attractive for applications in luminescent materials and optoelectronics. researchgate.net The d¹⁰ electronic configuration of the Zn(II) ion means that the luminescence is typically ligand-based, arising from π-π* or n-π* transitions within the 1,10-phenanthroline ligand. nih.gov

One of the most significant applications of luminescent zinc-phenanthroline complexes is in the development of chemical sensors. These sensors operate on the principle of luminescence quenching or enhancement upon interaction with a specific analyte.

Iron (Fe³⁺): Several studies have demonstrated the use of zinc-phenanthroline-based MOFs as highly selective and sensitive fluorescent sensors for the detection of Fe³⁺ ions in aqueous solutions. The quenching of the material's luminescence upon the introduction of Fe³⁺ allows for its quantitative detection. This quenching effect is often attributed to the absorption of the excitation or emission energy by the Fe³⁺ ions.

Silver (Ag⁺): A "turn-on" naked-eye chemosensor for Ag⁺ has been developed based on 2,9-dichloro-1,10-phenanthroline (B1330746). nih.gov This indicates the potential for phenanthroline-based zinc complexes to be tailored for the selective detection of silver ions.

Copper (Cu²⁺): Dibenzo[b,j] nih.govmdpi.comphenanthroline has been utilized as a colorimetric sensor for Cu²⁺ ions, showing a distinct color change upon binding. researchgate.net Furthermore, luminescent zinc metal-organic frameworks (MOFs) have demonstrated the ability to sense Cu²⁺ ions through luminescence quenching. rsc.org

The following table summarizes the sensing characteristics of some zinc-phenanthroline based systems for different metal ions.

| Target Ion | Sensing Material/Method | Detection Principle | Limit of Detection (LOD) |

| Fe³⁺ | Zinc-phenanthroline MOF | Luminescence Quenching | - |

| Ag⁺ | 2,9-dichloro-1,10-phenanthroline | "Turn-on" Naked-eye | - |

| Cu²⁺ | Dibenzo[b,j] nih.govmdpi.comphenanthroline | Colorimetric Change | 0.14 µM researchgate.net |

| Cu²⁺ | Zinc Imidazolate Framework (ZIF-90) | Luminescence Quenching | - |

The photophysical properties of zinc-phenanthroline complexes also make them relevant in the context of photosensitive systems and dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂), which then generates a current. rsc.orgresearchgate.net

Supramolecular Recognition and Host-Guest Chemistry

Supramolecular chemistry focuses on the interactions between molecules, leading to the formation of larger, organized structures. Host-guest chemistry, a key area within supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule.

Zinc(II) complexes containing 1,10-phenanthroline have been shown to act as hosts for various guest molecules. For example, a luminescent Zn(II) complex with phenanthroline and another ligand has demonstrated selective inclusion of benzene (B151609) molecules within its crystal structure. The formation of these host-guest systems is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Catalytic Performance of Dichloro 1,10 Phenanthroline Zinc

Polymerization Catalysis

Zinc complexes stabilized by 1,10-phenanthroline (B135089) and its derivatives have emerged as promising catalysts for the ring-opening polymerization (ROP) of cyclic esters, offering a pathway to biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). These polymers are of significant interest as sustainable alternatives to traditional petroleum-based plastics.

Dichloro(1,10-phenanthroline)zinc, along with its acetato and triflato analogues, has been demonstrated to be an active initiator for the solvent-free ring-opening polymerization of D,L-lactide. mdpi.com These reactions can yield polylactides with high molecular weights, reaching up to 145,000 g/mol , and in some cases, achieve nearly quantitative yields. mdpi.com The catalytic activity of these neutral zinc complexes highlights the potential of the commercially available and stable 1,10-phenanthroline ligand in developing single-site metal catalysts for lactide ROP. mdpi.com

Similarly, zinc complexes featuring substituted 1,10-phenanthroline ligands have shown significant efficacy in the polymerization of both ε-caprolactone and lactides. researchgate.net In the case of ε-caprolactone polymerization, these complexes exhibit a polymerization rate that is 2 to 10 times higher than that of diethyl zinc. researchgate.net For L-lactide polymerization, the rate enhancement is even more pronounced, with an increase of 2 to 220 times compared to diethyl zinc. researchgate.net This underscores the profound influence of the 1,10-phenanthroline scaffold on the catalytic activity.

The polymerization of ε-caprolactone and lactides can be carried out under various conditions, including in bulk (solvent-free) or in solution (e.g., toluene) at elevated temperatures. nih.govnih.gov The choice of reaction conditions, such as the monomer-to-initiator ratio, can significantly impact the polymerization rate and the properties of the resulting polymer. nih.gov

Table 1: Polymerization of D,L-Lactide using Zinc Complexes with 1,10-Phenanthroline Ligands

| Complex | Conversion (%) | Mn ( g/mol ) | PDI |

| [Zn(phen)Cl₂] | 85 | 11,500 | 1.6 |

| [Zn(phen)(OAc)₂] | 98 | 145,000 | 1.8 |

| [Zn(phen)(OTf)₂] | 92 | 98,000 | 1.7 |

Note: Data is illustrative and based on findings reported in the literature. mdpi.com Mn = Number-average molecular weight; PDI = Polydispersity index.

The catalytic performance of zinc complexes in ring-opening polymerization is intricately linked to the structure of the 1,10-phenanthroline ligand and the nature of the anionic co-ligands. The steric and electronic properties of the ancillary ligands play a crucial role in determining the polymerization performance. researchgate.net

For instance, the introduction of substituents on the 1,10-phenanthroline ring can modulate the catalytic activity. Density functional theory (DFT) calculations suggest that the ortho-hydrogens of the polypyridine ligand can co-activate the carbonyl group of the monomer along with the zinc metal center, thereby enhancing the catalytic activity. researchgate.net This cooperative activation mechanism highlights the importance of the ligand's three-dimensional structure in the catalytic cycle.

The nature of the anionic ligands (e.g., chloride, acetate (B1210297), triflate) also has a substantial impact. Acetato and triflato complexes of zinc with 1,10-phenanthroline have been found to be particularly active initiators, leading to high yields and high molecular weight polylactides. mdpi.com This suggests that the lability and electronic-donating properties of the anionic ligand influence the initiation and propagation steps of the polymerization.

The ring-opening polymerization of cyclic esters catalyzed by zinc complexes is generally believed to proceed via a coordination-insertion mechanism. This process involves the coordination of the monomer's carbonyl oxygen to the Lewis acidic zinc center. This coordination polarizes the carbonyl group, making the acyl-oxygen bond more susceptible to nucleophilic attack.

The initiation step can occur through an external nucleophile (like an alcohol) or, in some cases, by one of the ligands attached to the zinc center. The subsequent propagation involves the insertion of the monomer into the zinc-alkoxide bond, leading to the growth of the polymer chain.

End-group analysis of the resulting polymers, often performed using techniques like MALDI-ToF MS, provides valuable information about the initiation and termination steps of the polymerization. For example, the presence of benzoate, hydroxyl, and methoxy (B1213986) end groups in polymers produced by certain zinc carboxylate complexes suggests specific initiation pathways. nih.gov

Coupling Reactions (e.g., CO₂ and Cyclohexene Oxide Coupling)

While the primary focus has been on polymerization, the catalytic utility of this compound and its analogues extends to other important chemical transformations, such as coupling reactions.

The coupling of carbon dioxide (CO₂) with epoxides to form cyclic carbonates is a valuable reaction for CO₂ fixation. The selectivity of this reaction, favoring the formation of the cyclic carbonate over the polycarbonate, is highly dependent on the catalyst structure. The nature of the ligand and the counter-anion in zinc-based catalytic systems can significantly influence this selectivity. While specific studies on this compound for this particular reaction are not extensively detailed in the provided context, the principles of ligand and anion influence from related systems are applicable. For instance, the steric bulk and electronic properties of the 1,10-phenanthroline ligand can create a specific coordination environment around the zinc center that favors the intramolecular cyclization step leading to the cyclic carbonate.

Other Catalytic Transformations (General overview of 1,10-phenanthroline in catalysis)

The 1,10-phenanthroline ligand is a versatile component in a wide array of catalytic systems beyond zinc-based polymerization. Its strong chelating ability and tunable electronic properties make it a valuable ligand for various transition metals involved in diverse catalytic transformations.

For example, copper complexes of 1,10-phenanthroline have been investigated for their ability to catalyze the aerobic oxidation of 1,10-phenanthroline itself to phenanthroline-dione. rsc.org Furthermore, the combination of copper(0) and 1,10-phenanthroline can activate aryl halides, generating a Cu(I) species that is an active catalyst for cross-coupling reactions. rsc.org

Palladium complexes of 1,10-phenanthroline are also well-established catalysts for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com Nickel complexes bearing the 1,10-phenanthroline ligand have been employed in cross-coupling reactions and dual photoredox catalysis. researchgate.net Additionally, iridium and ruthenium complexes with 1,10-phenanthroline derivatives have shown activity as photosensitizers in visible-light-driven photocatalytic water reduction. rsc.org The broad utility of the 1,10-phenanthroline ligand across different metals and reaction types underscores its importance in the field of catalysis.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Functionalized Complexes

The 1,10-phenanthroline (B135089) (phen) ligand is a remarkably versatile scaffold, offering eight positions for the attachment of functional groups. nih.gov This versatility allows for the systematic modification of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes. nih.gov Future research will likely focus on developing innovative and efficient synthetic strategies to access a wider array of functionalized dichloro(1,10-phenanthroline)zinc complexes.

A key area of interest is the stepwise polyfunctionalization of the phenanthroline ring, enabling the creation of non-symmetrical ligands with precisely controlled properties. nih.gov This could involve leveraging both established and emerging synthetic techniques, from classic organic reactions to modern cross-coupling methods. researchgate.net For instance, the development of one-pot synthesis methods, like those used for creating 4,7-dibromoaryl-1,10-phenanthrolines, provides a straightforward route to key intermediates that can be further elaborated. sioc-journal.cn The goal is to create a comprehensive "toolbox" for chemists to design and synthesize virtually any polyfunctional phenanthroline ligand, thereby expanding the library of accessible this compound complexes for various applications. nih.gov

Design of Advanced Materials with Tunable Properties

The ability to functionalize the 1,10-phenanthroline ligand directly translates to the capacity to design advanced materials with tunable properties. The resulting zinc complexes have shown potential in a variety of fields, including luminescence, catalysis, and nonlinear optics. nih.govresearchgate.net

Future work will likely concentrate on the rational design of materials for specific applications. For example, by incorporating different functional groups onto the phenanthroline backbone, it is possible to modulate the photophysical properties of the resulting zinc complexes, leading to the development of novel luminescent probes and sensors. nih.govrsc.org Furthermore, the synthesis of zinc(II) complexes bearing one-dimensional push-pull NLO-phores has demonstrated the potential to create materials with significant quadratic optical nonlinearity, where the metal ion plays a crucial role in enhancing this effect. researchgate.net Research in this area could lead to the development of new materials for optoelectronic devices and other advanced technologies. sigmaaldrich.com The use of these complexes as initiators in the ring-opening polymerization of lactides also points towards their application in creating biodegradable plastics with controlled properties. researchgate.net

Refinement of Computational Models for Predictive Material Design

Computational chemistry is an increasingly powerful tool for the design and prediction of the properties of new materials. nih.gov In the context of this compound and its derivatives, computational models can provide valuable insights into structure-property relationships, guiding the synthesis of new compounds with desired characteristics.

Future efforts in this area will focus on refining existing computational models and developing new ones to more accurately predict the behavior of these complexes. This includes the use of quantum mechanics (QM) approaches to study the interaction energies and weak interactions that govern the behavior of these molecules. nih.gov Techniques such as linear-scaling density functional theory (LS-DFT) can be employed to study larger and more complex systems, providing a more realistic picture of their properties. nih.gov Furthermore, molecular dynamics simulations can be used to assess the stability of ligand-protein interactions, which is crucial for applications in medicinal chemistry. nih.gov The development of more sophisticated models will enable the in silico screening of large libraries of potential compounds, accelerating the discovery of new materials with optimized performance. researchgate.net

Interdisciplinary Research Opportunities in Chemical Sciences

The study of this compound and its derivatives offers numerous opportunities for interdisciplinary research, bridging the gap between coordination chemistry, organic synthesis, materials science, and biology. nih.govchemscene.com The versatile nature of the 1,10-phenanthroline ligand and the diverse applications of its zinc complexes make it an ideal platform for collaborative research projects. nih.gov

For instance, the potential of these complexes as anticancer agents opens up avenues for collaboration with biochemists and pharmacologists to investigate their mechanisms of action and to design more effective and less toxic drugs. nih.govnih.gov The ability of these compounds to interact with nucleic acids suggests potential applications in gene therapy and as antimicrobial agents. nih.govnih.gov In the realm of materials science, collaborations with physicists and engineers could lead to the development of novel electronic and photonic devices based on these materials. rsc.orgsigmaaldrich.com The exploration of these interdisciplinary frontiers will be crucial for unlocking the full potential of this compound and its derivatives.

常见问题

Q. Table 1: Representative Reaction Conditions

| Reactants | Temperature (°C) | Time (Days) | Yield (%) | Reference |

|---|---|---|---|---|

| Zn(ClO₄)₂·6H₂O + phen-dione | 160 | 7 | 75 | |

| 2,9-dichloro-phenanthroline | 120–140 | 3–5 | 60–80 |

How is the coordination geometry of this compound characterized?

Basic Research Question

Methodological Answer:

X-ray crystallography is the primary method for determining coordination geometry. Key findings include:

- Tetrahedral Geometry : Zn(II) centers coordinate with two nitrogen atoms from phenanthroline and two chloride ions, forming a distorted tetrahedral structure. Bond lengths (e.g., Zn–N = 2.03–2.08 Å; Zn–Cl = 2.20–2.25 Å) and angles (e.g., Cl–Zn–N = 110–115°) are critical for confirming geometry .

- Stacking Interactions : Parallel phenanthroline rings exhibit π-π stacking (center-to-center distance: ~3.78 Å) .

Q. Table 2: Structural Parameters

| Parameter | Value (Å/°) | Compound | Reference |

|---|---|---|---|

| Zn–N bond length | 2.03–2.08 | Dichloro(2,9-dimethoxy-phen)Zn | |

| Zn–Cl bond length | 2.20–2.25 | Dichloro(phen)Zn | |

| π-π stacking distance | 3.786 | Dichloro(2,9-dimethoxy-phen)Zn |

What advanced techniques resolve contradictions in crystallographic and spectroscopic data?

Advanced Research Question

Methodological Answer:

Discrepancies between crystallographic (XRD) and spectroscopic (e.g., UV-Vis, NMR) data require multi-method validation:

- Theoretical Modeling : Density Functional Theory (DFT) calculations can reconcile bond-length mismatches by comparing experimental XRD data with optimized geometries .

- Spectroscopic Cross-Validation : Electronic absorption spectra should align with ligand-to-metal charge transfer (LMCT) transitions predicted by crystallographic data. Deviations may indicate solvent effects or polymorphism .

Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

How can ligand modifications be systematically studied to tune photophysical properties?

Advanced Research Question

Methodological Answer:

A factorial design approach is recommended to evaluate substituent effects (e.g., –OCH₃, –Cl):

Independent Variables : Ligand substituents, reaction temperature, and solvent polarity.

Dependent Variables : Emission intensity, quantum yield, and Stokes shift.

Statistical Analysis : ANOVA to identify significant factors affecting photoluminescence .

Example : 2,9-dimethoxy-phenanthroline derivatives show redshifted emission due to electron-donating groups, as confirmed by XRD and UV-Vis .

How should researchers design experiments to address polymorphic variations in this compound complexes?

Advanced Research Question

Methodological Answer:

Polymorphism can be controlled via:

- Crystallization Screening : Vary solvents (e.g., H₂O vs. DMF) and cooling rates to isolate distinct polymorphs.

- In Situ Monitoring : Use powder XRD or Raman spectroscopy during synthesis to track phase transitions .

Theoretical Linkage : Anchor the study to crystal engineering principles (e.g., supramolecular synthons) to predict packing motifs .

What frameworks guide hypothesis-driven research on reaction mechanisms involving this compound?

Advanced Research Question

Methodological Answer:

- PICO Framework : Define Population (e.g., Zn complexes), Intervention (e.g., ligand substitution), Comparison (e.g., unmodified vs. chloro-substituted phenanthroline), and Outcome (e.g., catalytic activity) .

- Mechanistic Probes : Use kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (²H/¹⁵N) to elucidate reaction pathways .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。